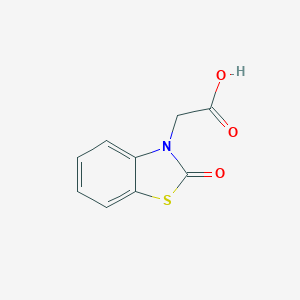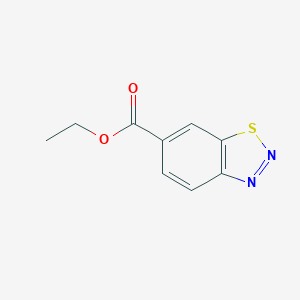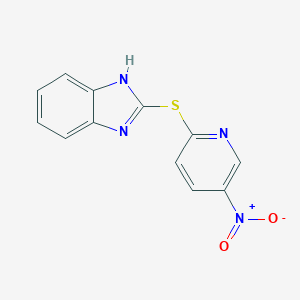
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications in various fields, such as medicinal chemistry and organic synthesis. This compound has a unique molecular structure that makes it an ideal candidate for several research applications.
Wirkmechanismus
The mechanism of action of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that this compound exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole are still being studied. However, it has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-microbial properties. It is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole. One direction is to further study its mechanism of action and potential toxicity. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, researchers can explore the synthesis of new compounds using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole as a building block.
Synthesemethoden
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-nitropyridine-2-thiol with o-phenylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in good yields.
Wissenschaftliche Forschungsanwendungen
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole has several scientific research applications, including medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties. In organic synthesis, this compound can be used as a building block for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
79134-13-7 |
|---|---|
Produktname |
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
Molekularformel |
C12H8N4O2S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2S/c17-16(18)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15) |
InChI-Schlüssel |
VNSVXIFNTLTYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
79134-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)
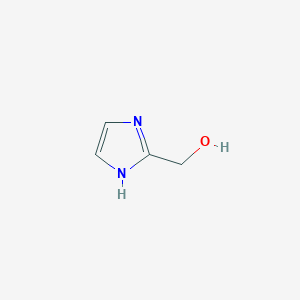

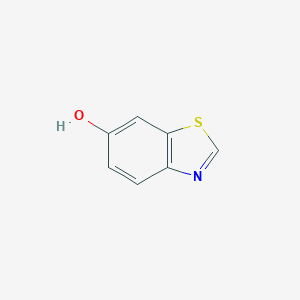
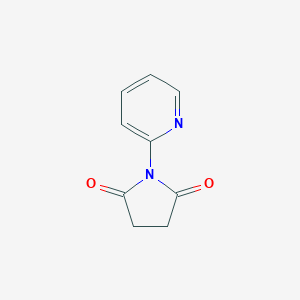
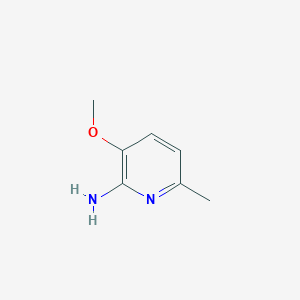
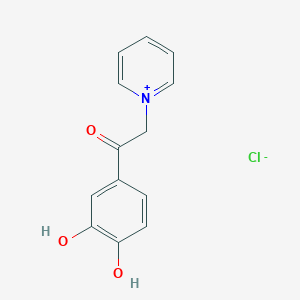
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)

![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)
